2-Aminooctahydro-1H-inden-1-ol
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Overview
Description
2-Aminooctahydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H17NO It is a derivative of indane, a bicyclic hydrocarbon, and contains an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctahydro-1H-inden-1-ol typically involves the reduction of an appropriate precursor. One common method is the reductive amination of an indanone derivative. For example, the reaction of indanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of reductive amination and catalytic hydrogenation are likely to be employed on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminooctahydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Aminooctahydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminooctahydro-1H-inden-1-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s activity and function .
Comparison with Similar Compounds
Similar Compounds
Indan-1-ol: A similar compound with a hydroxyl group but lacking the amino group.
1-Aminooctahydro-1H-inden-2-ol: Another derivative with the amino group at a different position.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities
Uniqueness
2-Aminooctahydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups on the indane scaffold
Properties
CAS No. |
62210-20-2 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h6-9,11H,1-5,10H2 |
InChI Key |
CCTMEHAVVUGQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(C2O)N |
Origin of Product |
United States |
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